4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Overview
Description
4-[(4-Nitrophenyl)sulfanyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C21H17NO6S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is 411.07765844 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, by virtue of its structural components, plays a pivotal role in the synthesis and study of heterocyclic compounds. Research into similar compounds has shown diverse reactivity and potential for creating a variety of heterocyclic derivatives, crucial for advancing pharmaceuticals and materials science.
Nitration Studies : Nitration of benzo[b] thiophen-3-carboxylic acid, a structurally related compound, demonstrated substitution at various positions on the benzene ring. This process varies with conditions employed, showcasing the compound's reactivity and potential for creating diverse derivatives (Brown et al., 1969).
Heterocyclic Synthesis : In a related study, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacted with 2-nitrobenzaldehydes to yield 6-(2-nitrostyryl)-2H-pyran-2-ones. This showcases the utility of pyran derivatives in synthesizing complex heterocyclic structures (Bombarda et al., 1992).
Antimicrobial Activity : Research on linked heterocyclics containing pyrazole, pyrimidine, and thiazolidin-4-one revealed significant antimicrobial activity. This study underscores the importance of structural modifications for enhancing biological activity, highlighting the potential application of 4-[(4-nitrophenyl)thio]benzyl derivatives in creating new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Molecular Probes and Dyes
The synthesis of heterocyclic compounds, especially those involving nitrophenylthio groups, can lead to the development of molecular probes and dyes. These compounds are valuable in various scientific applications, including materials science and biological imaging.
- Fluorescence Studies : The study of transition metal ion recognition properties of certain derivatives showed a strong affinity toward divalent transition metal ions. This suggests potential applications in developing fluorescent probes for metal ion detection (Shi et al., 2007).
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c1-13-11-19(23)28-14(2)20(13)21(24)27-12-15-3-7-17(8-4-15)29-18-9-5-16(6-10-18)22(25)26/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKDRRJHJQIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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